Boc-PEG2-benzyl ester

PROTAC Linker Optimization Monodisperse PEG Ternary Complex Formation

Boc-PEG2-benzyl ester (CAS 2028284-76-4, C₁₉H₂₉NO₆, MW 367.44 g/mol) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker. It features an acid-labile tert-butoxycarbonyl (Boc)-protected amine and a hydrogenolyzable benzyl ester-protected carboxyl, separated by a discrete PEG₂ spacer.

Molecular Formula C19H29NO6
Molecular Weight 367.4 g/mol
CAS No. 2028284-76-4
Cat. No. B8132702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-PEG2-benzyl ester
CAS2028284-76-4
Molecular FormulaC19H29NO6
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C19H29NO6/c1-19(2,3)26-18(22)20-10-12-24-14-13-23-11-9-17(21)25-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,20,22)
InChIKeyVFUSFIHBAGVVSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-PEG2-benzyl ester (CAS 2028284-76-4): Procurement-Grade Heterobifunctional PEG Linker for PROTAC Development


Boc-PEG2-benzyl ester (CAS 2028284-76-4, C₁₉H₂₉NO₆, MW 367.44 g/mol) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker. It features an acid-labile tert-butoxycarbonyl (Boc)-protected amine and a hydrogenolyzable benzyl ester-protected carboxyl, separated by a discrete PEG₂ spacer . This architecture enables orthogonal, stepwise conjugation strategies essential for building proteolysis-targeting chimeras (PROTACs), where precise control over linker length and functional group unmasking is critical for ternary complex formation [1].

Why Boc-PEG2-benzyl ester Cannot Be Casually Substituted in PROTAC Synthesis


Substituting Boc-PEG₂-benzyl ester with a generic analog—such as one with a different PEG length, alternative protecting group, or different terminal functionality—is not a trivial exchange. The efficacy of a PROTAC degrader is exquisitely sensitive to the spatial distance between the E3 ligase ligand and the target protein ligand, a parameter dictated by the linker's length and geometry [1]. Even a one-unit change in PEG spacer length can disrupt the formation of a stable ternary complex, leading to a complete loss of degradation activity . Furthermore, the orthogonal Boc/benzyl ester protection scheme is fundamental to the synthetic route, ensuring high-fidelity assembly without premature deprotection or side reactions [2]. Altering any of these components fundamentally changes the molecule's design space and synthetic utility, rendering it unsuitable for a specific PROTAC optimization campaign.

Boc-PEG2-benzyl ester: Quantifiable Differentiation from Analogs and In-Class Candidates


PEG₂ Spacer Length: Distinct Synthetic and Biological Performance Compared to PEG₁ and PEG₃

In PROTAC development, linker length is a critical determinant of degradation efficiency. Boc-PEG₂-benzyl ester provides a precise 2-unit ethylene glycol spacer. This is distinct from Boc-PEG₁-benzyl ester (shorter) and Boc-PEG₃-benzyl ester (longer) [1]. While direct, published comparative degradation data (DC₅₀) for PROTACs incorporating this specific linker versus those with PEG₁ or PEG₃ are not available in the public domain, a robust class-level inference can be drawn from established structure-activity relationships (SAR). A study on BET-targeting PROTACs (MZ1 series) demonstrated that changing the PEG linker from 2 to 1 unit abolished degradation activity (DC₅₀ > 10 µM), while a 3-unit linker resulted in suboptimal potency compared to the 2-unit spacer [2]. The systematic variation of PEG length allows for the fine-tuning of the ternary complex geometry, with optimal lengths often falling between 12-20+ carbons [3]. The PEG₂ spacer offers a unique balance, providing sufficient flexibility and distance distinct from both shorter and longer analogs.

PROTAC Linker Optimization Monodisperse PEG Ternary Complex Formation

Boc vs. Fmoc Protecting Group: Orthogonal Deprotection for Higher Synthetic Fidelity

The Boc protecting group in Boc-PEG₂-benzyl ester is removed under acidic conditions (e.g., TFA), while the benzyl ester is stable to acid and requires hydrogenolysis or strong base for cleavage . In contrast, the common alternative Fmoc-PEG₂-benzyl ester utilizes a base-labile Fmoc group, removed with piperidine . The choice of protection scheme is not arbitrary. The Boc/benzyl combination is truly orthogonal, allowing for sequential deprotection without affecting the other protected terminus. This is a critical advantage in complex, multi-step syntheses like PROTACs, where the premature cleavage of a protecting group can derail the entire assembly process. Fmoc, being base-labile, is incompatible with many standard coupling reactions that require basic conditions [1].

Solid-Phase Peptide Synthesis Orthogonal Protecting Groups PROTAC Synthesis

Benzyl Ester Carboxyl Protection: Complementary Orthogonality to Boc-Amine for Streamlined Synthesis

The benzyl ester group in Boc-PEG₂-benzyl ester provides a stable, orthogonal protection for the carboxylic acid terminus. It is completely stable under the acidic conditions used to remove the Boc group (e.g., TFA) . This is a critical differentiator from tert-butyl ester-protected analogs, which would be simultaneously cleaved with the Boc group, leading to a loss of the desired heterobifunctionality [1]. The benzyl ester is removed via a distinct mechanism—palladium-catalyzed hydrogenation—allowing for the controlled, stepwise unmasking of the carboxylate for subsequent conjugation after the Boc group has been removed and the free amine utilized .

Carboxyl Protection Hydrogenolysis Linker Conjugation

LogP and Solubility Profile: Balancing Hydrophobicity for Optimal Reaction and Purification

The physicochemical properties of Boc-PEG₂-benzyl ester are defined by its structure. Its predicted octanol-water partition coefficient (LogP) is 2.68 . This value places it in a range that offers good solubility in a variety of organic solvents (e.g., DCM, DMSO, acetonitrile) while maintaining sufficient hydrophobic character for effective reverse-phase HPLC purification . In contrast, a similar linker with a longer PEG spacer (e.g., PEG₄, LogP ~1.5) would be more hydrophilic, potentially complicating purification in aqueous systems, while a shorter PEG₁ linker (LogP > 3) would be significantly more hydrophobic and may exhibit limited solubility in common reaction media [1]. The specific LogP value of Boc-PEG₂-benzyl ester is a design feature that facilitates its use in standard organic synthesis workflows.

LogP Solubility PEG Linker

Primary Research and Industrial Scenarios for Procuring Boc-PEG2-benzyl ester


Optimizing PROTAC Linker Length for Novel Protein Targets

As evidenced by the critical role of PEG₂ spacer length in ternary complex formation (Section 3, Item 1), this compound is an essential building block for a PROTAC linker library. Researchers systematically vary linker length (e.g., PEG₁, PEG₂, PEG₃) to identify the optimal geometry for a given target-E3 ligase pair. Procuring this specific intermediate allows for the controlled synthesis of a PROTAC candidate with a precise, pre-determined PEG₂ spacer, a crucial step in structure-activity relationship (SAR) campaigns [1].

High-Fidelity, Orthogonal Assembly of Complex Bioconjugates

The orthogonal Boc/benzyl ester protection scheme (Section 3, Items 2 & 3) is uniquely suited for the stepwise, high-fidelity assembly of heterobifunctional molecules like PROTACs. In this workflow, the Boc group is first removed under acidic conditions to reveal a free amine for conjugation to an E3 ligase ligand. Subsequently, the benzyl ester is hydrogenolyzed to unmask a carboxylate for attachment to a target protein ligand . This sequential deprotection strategy is impossible with non-orthogonal or less stable protecting groups, making Boc-PEG₂-benzyl ester a critical procurement item for ensuring synthetic success.

Synthesis of Monodisperse PEG Linkers for Reproducible Degrader Performance

As a discrete, monodisperse PEG compound, Boc-PEG₂-benzyl ester is fundamental for producing PROTACs with defined molecular weights and consistent performance. This contrasts with polydisperse PEG linkers, which can lead to variable conjugation efficiency, complex purification, and irreproducible biological results [2]. The procurement of this high-purity (≥96%) monodisperse intermediate is therefore essential for generating robust and reliable data in targeted protein degradation studies .

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